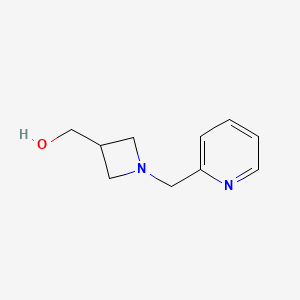![molecular formula C11H15NS B13963006 [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate CAS No. 521068-33-7](/img/structure/B13963006.png)
[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[221]heptanyl] thiocyanate is a bicyclic compound with a unique structure that includes a thiocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate typically involves the reaction of a suitable bicyclic precursor with thiocyanate reagents. One common method is the reaction of [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
化学反応の分析
Types of Reactions
[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to amines or other functional groups.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.
科学的研究の応用
Chemistry
In organic synthesis, [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[221]heptanyl] thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The thiocyanate group can act as a ligand for metal ions, making it useful in metalloprotein studies.
Medicine
Potential medicinal applications include the development of new drugs that target specific enzymes or receptors. The thiocyanate group can be modified to enhance the compound’s binding affinity and selectivity.
Industry
In the industrial sector, [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.
作用機序
The mechanism of action of [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.
類似化合物との比較
Similar Compounds
- [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] chloride
- [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] bromide
- [(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] iodide
Uniqueness
[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and binding properties. Compared to its halide analogs, the thiocyanate derivative can participate in a wider range of chemical reactions, making it more versatile for various applications.
特性
CAS番号 |
521068-33-7 |
|---|---|
分子式 |
C11H15NS |
分子量 |
193.31 g/mol |
IUPAC名 |
[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate |
InChI |
InChI=1S/C11H15NS/c1-8-10(2,3)9-4-5-11(8,6-9)13-7-12/h9H,1,4-6H2,2-3H3/t9-,11-/m1/s1 |
InChIキー |
YXRUISZVFLTRFR-MWLCHTKSSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@@](C2)(C1=C)SC#N)C |
正規SMILES |
CC1(C2CCC(C2)(C1=C)SC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
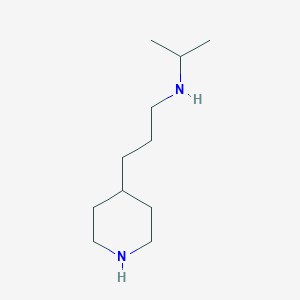
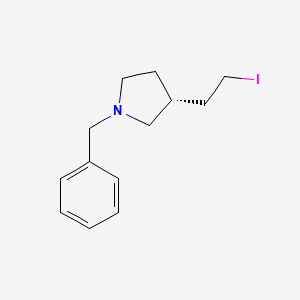
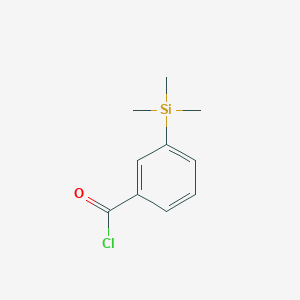
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
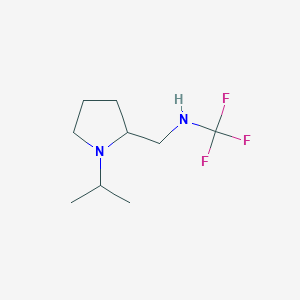

![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)
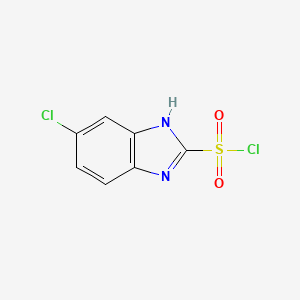

![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)


